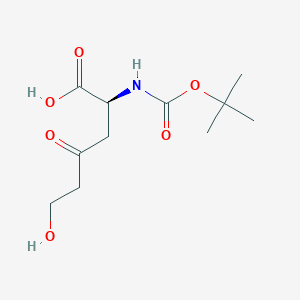

(S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid

説明

(S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group at position 6, and a ketone at position 4. The (S)-configuration at the α-carbon ensures stereochemical specificity, making it a critical intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structure allows participation in diverse reactions, such as nucleophilic additions at the ketone, hydrogen bonding via the hydroxyl group, and deprotection of the Boc group under acidic conditions.

特性

IUPAC Name |

(2S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-8(9(15)16)6-7(14)4-5-13/h8,13H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWJHUDFPLJFIC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)CCO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)CCO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to avoid racemization of the chiral center .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

化学反応の分析

Types of Reactions

(S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of free amines.

科学的研究の応用

Antitumor Activity

Research indicates that compounds derived from (S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid exhibit inhibitory effects on tumor growth. In particular, studies have shown that these compounds can modulate pathways involved in cell proliferation and apoptosis, making them potential candidates for anticancer therapies.

Antifungal Properties

Recent investigations have revealed that certain derivatives of this compound possess antifungal activity, particularly against strains resistant to conventional antifungal agents. The mechanism appears to involve the disruption of fungal cell wall synthesis .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit serine racemase, an enzyme implicated in neurological disorders, suggesting potential therapeutic applications in treating conditions like schizophrenia and epilepsy .

Nutritional Supplementation

There is growing interest in the use of this compound as a nutritional supplement due to its role in ammonia metabolism via the urea cycle. Its intake has been associated with enhanced physical performance and reduced fatigue .

Polymer Synthesis

The compound serves as a building block in the synthesis of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining biocompatibility, making it suitable for applications in drug delivery systems and tissue engineering .

Surface Modification

In material science, this compound is utilized for surface modifications to improve adhesion properties of coatings and composites. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .

Data Tables

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Inhibits tumor growth through apoptosis pathways |

| Antifungal Properties | Effective against resistant fungal strains | |

| Biochemistry | Enzyme Inhibition | Inhibits serine racemase; potential for neurological treatments |

| Nutritional Supplementation | Enhances physical performance; reduces fatigue | |

| Material Science | Polymer Synthesis | Improves mechanical properties; biodegradable |

| Surface Modification | Enhances adhesion properties in coatings |

Case Study 1: Antitumor Activity

A study published in a reputable journal examined the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another research project focused on the compound's ability to inhibit serine racemase. Through kinetic assays, researchers found that the compound effectively reduced enzyme activity, suggesting its role as a therapeutic agent for conditions linked to impaired ammonia metabolism.

作用機序

The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid involves the reactivity of its functional groups. The Boc group serves as a protecting group for the amino functionality, preventing unwanted side reactions during synthesis. The hydroxyl and carbonyl groups participate in various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s key functional groups (Boc-protected amine, hydroxyl, ketone, and carboxylic acid) differentiate it from analogs. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons

Stereochemical and Pharmacological Implications

- (S)- vs. (R)-Configuration: highlights the importance of stereochemistry in biological activity. For example, (R)-configured Boc-amino acids with iodophenyl groups are precursors to type D anticancer inhibitors, whereas (S)-isomers (e.g., the target compound) may exhibit distinct binding affinities .

- Boc Deprotection : The Boc group’s presence enables controlled amine deprotection, a feature shared across all analogs. However, substituents like benzyloxy () or iodophenyl () introduce additional steric or electronic effects influencing downstream reactivity .

Role in Baeyer-Villiger Oxidations

The target compound and analogs like SI-2 were studied in Baeyer-Villiger oxidations, where functional groups at C6 dictate regioselectivity. For instance, the hydroxyl group in the target compound may stabilize transition states via hydrogen bonding, whereas methoxy or benzyloxy groups alter electron density at the reaction site .

Agrochemical and Pharmaceutical Intermediates

- The benzyloxy analog () is employed in agrochemicals due to its stability under synthetic conditions, whereas the target compound’s hydroxyl group may be preferred for environmentally degradable products .

- Anticancer inhibitors derived from Boc-amino acids () underscore the pharmacological relevance of structural analogs, though the target compound’s lack of aromatic substituents may limit direct therapeutic use .

生物活性

(S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 2483-46-7

- Molecular Formula : C16H30N2O6

- Molecular Weight : 346.42 g/mol

Biological Activity Overview

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies indicate that the compound displays significant antibacterial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory pathways, potentially reducing inflammation in various models of disease.

The biological effects of this compound are mediated through several pathways:

- Cell Cycle Regulation : The compound influences cell cycle progression by affecting cyclin-dependent kinases (CDKs), thereby inhibiting the proliferation of cancer cells.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell death.

- Signal Transduction Pathways : The compound interacts with key signaling pathways such as NF-kB and MAPK/ERK, which are involved in inflammation and cell survival.

Case Studies

-

Study on Antibacterial Activity :

- A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity.

-

Antioxidant Potential Assessment :

- In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells, confirming its antioxidant capacity.

-

Anti-inflammatory Response Evaluation :

- In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Data Tables

Q & A

Q. What are the key synthetic strategies for (S)-2-((tert-butoxycarbonyl)amino)-6-hydroxy-4-oxohexanoic acid?

The synthesis typically involves sequential protection/deprotection of functional groups and coupling reactions. For analogous compounds, tert-butoxycarbonyl (Boc) protection of the amino group is achieved using Boc anhydride in basic conditions (e.g., DCM with triethylamine). Hydroxy and oxo groups may require selective protection (e.g., silyl ethers or acetals) to prevent side reactions. Final deprotection under mild acidic conditions (e.g., TFA) preserves stereochemistry . Optimization of solvent polarity (e.g., THF vs. DMF) and temperature (0–25°C) is critical for yield (>70%) and purity (>95%) .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

- 1H/13C NMR : Assignments for Boc-protected amine (δ ~1.4 ppm for tert-butyl), hydroxy proton (δ ~5.0 ppm, broad), and ketone carbon (δ ~210 ppm).

- Mass Spectrometry (HRMS) : Exact mass matching calculated [M+H]+/Na+ adducts.

- Polarimetry : Specific rotation ([α]D) to confirm (S)-configuration .

Q. What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (irritant properties noted in analogues) .

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory yield data in Boc protection steps be resolved?

Discrepancies often arise from:

- Moisture Sensitivity : Boc anhydride reacts with water, reducing efficacy. Use anhydrous solvents and molecular sieves.

- Steric Hindrance : Bulky substituents near the amine slow reaction kinetics. Increase reaction time (24–48 hrs) or temperature (40°C).

- Analytical Errors : Validate yields via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to detect unreacted starting material .

Q. What experimental designs are optimal for studying its degradation kinetics?

- Forced Degradation Studies : Expose to stress conditions (pH 1–13, 40–80°C, UV light) and monitor via:

- HPLC-UV : Quantify degradation products.

- LC-MS/MS : Identify cleavage products (e.g., tert-butyl loss, m/z –100).

Q. How can interaction studies with biological targets be methodologically approached?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding affinity (KD).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding.

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes and guide SAR .

Q. What strategies address low solubility in aqueous buffers during bioassays?

- Co-solvents : Add DMSO (≤5% v/v) or cyclodextrins to enhance solubility without denaturing proteins.

- Prodrug Design : Modify hydroxy/keto groups as esters or acetals for improved permeability .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across cell lines?

- Cell-Specific Metabolism : Check for esterase activity (hydrolyzes Boc groups) via LC-MS metabolite profiling.

- Membrane Permeability : Compare logP values (experimental vs. predicted) using shake-flask or HPLC methods.

- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .

Methodological Best Practices

Q. What chromatographic methods ensure purity for sensitive assays?

- Preparative HPLC : Use C18 columns with 0.1% formic acid in H2O/MeCN (gradient: 5→95% MeCN over 30 min).

- Chiral HPLC : Confirm enantiopurity with Chiralpak AD-H column (heptane/ethanol, 90:10) .

Q. How to validate stereochemical integrity during scale-up?

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable.

- Circular Dichroism (CD) : Compare spectra with enantiomerically pure standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。